![molecular formula C22H27NS B12501827 5-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzo[b]thiophen-3-amine](/img/structure/B12501827.png)
5-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzo[b]thiophen-3-amine
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Overview
Description
5-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzo[b]thiophen-3-amine is an organic compound that belongs to the class of benzo[b]thiophenes. This compound is characterized by the presence of tert-butyl groups and a benzo[b]thiophene core, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzo[b]thiophen-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 3-bromo-5-tert-butylbenzo[b]thiophene with 4-tert-butylaniline under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography and recrystallization, to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzo[b]thiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines, alcohols.
Substitution: Halogenated derivatives, substituted benzo[b]thiophenes.
Scientific Research Applications
5-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzo[b]thiophen-3-amine is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Thiophenediylbis (5-tert-butyl-1,3-benzoxazole): A compound with similar structural features but different functional groups.
4-tert-Butylbenzenethiol: Another compound with tert-butyl groups and a thiophene core.
3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone: A structurally related compound with multiple tert-butyl groups.
Uniqueness
5-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzo[b]thiophen-3-amine is unique due to its specific arrangement of tert-butyl groups and the benzo[b]thiophene core. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable for various scientific and industrial applications.
Biological Activity
5-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzo[b]thiophen-3-amine, a compound belonging to the benzo[b]thiophene family, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound typically involves a palladium-catalyzed reaction, which is efficient and yields high purity products. The method can be scaled up for industrial applications, demonstrating its practicality in synthetic chemistry. The general reaction pathway includes the coupling of 2-halothiophenol with aryl acetylenes, followed by cyclization to form the desired benzo[b]thiophene derivatives .
Antimicrobial Properties
Recent studies have indicated that derivatives of benzo[b]thiophenes exhibit notable antimicrobial activity. For instance, compounds with similar structures have shown synergy when combined with β-lactam antibiotics against resistant bacterial strains. While specific data on this compound is limited, its structural analogs have demonstrated significant inhibition of bacterial growth in combination therapies .
Anticonvulsant Activity
Research into related benzo[b]thiophene derivatives has revealed potential anticonvulsant properties. Compounds containing the benzo[b]thiophene moiety have been tested in various seizure models (e.g., maximal electroshock and pentylenetetrazole tests), showing promising results. These findings suggest that this compound may possess similar therapeutic potential, warranting further investigation .
Cytotoxicity and Drug-Like Properties
In vitro studies assessing cytotoxicity have been conducted on various cell lines, including HepG2 (liver cancer) and SH-SY5Y (neuroblastoma). Preliminary results indicate that certain benzo[b]thiophene derivatives do not exhibit significant toxicity at therapeutic concentrations. This aspect is crucial for evaluating the safety profile of this compound in potential clinical applications .
Case Studies
- Synergistic Antimicrobial Effects : A study demonstrated that a related benzo[b]thiophene derivative significantly enhanced the efficacy of ceftazidime against resistant E. coli strains, suggesting a mechanism that could be explored for this compound .
- Anticonvulsant Testing : In a focused series of experiments, compounds similar to this compound were evaluated for their ability to prevent seizures in animal models, yielding effective ED50 values indicative of strong anticonvulsant activity .
Properties
Molecular Formula |
C22H27NS |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
5-tert-butyl-N-(4-tert-butylphenyl)-1-benzothiophen-3-amine |
InChI |
InChI=1S/C22H27NS/c1-21(2,3)15-7-10-17(11-8-15)23-19-14-24-20-12-9-16(13-18(19)20)22(4,5)6/h7-14,23H,1-6H3 |
InChI Key |
IQIQXINXOBHSHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CSC3=C2C=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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